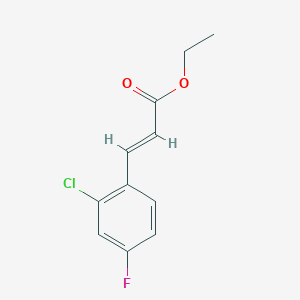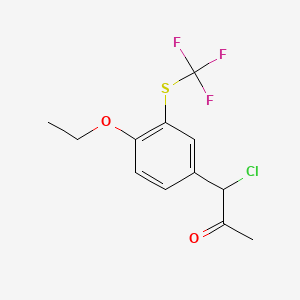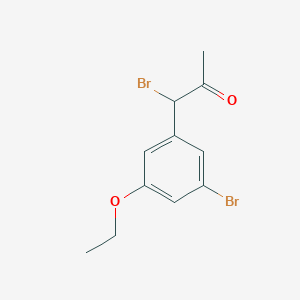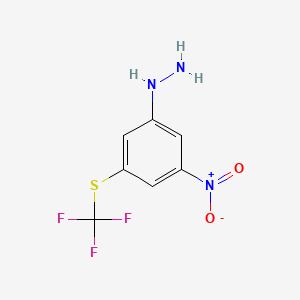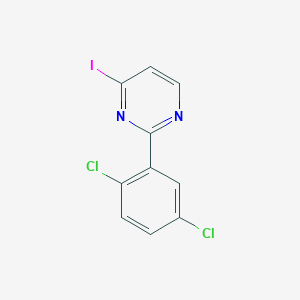
ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group, a formyl group, a chloro group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine. This reaction forms the corresponding hydrazones, which are then treated with the Vilsmeier–Haack reagent to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and reagents, such as phenylhydrazine and ethyl acetoacetate, under controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Ethyl 5-chloro-4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 5-chloro-4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 5-substituted-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate: A precursor in the synthesis of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
Ethyl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
ethyl 5-chloro-4-formyl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)11-10(8-17)12(14)16(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
IQXMWLSTWYGEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



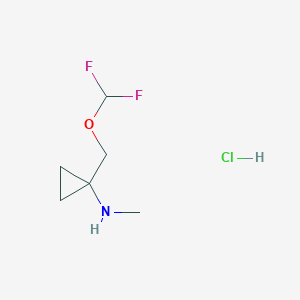

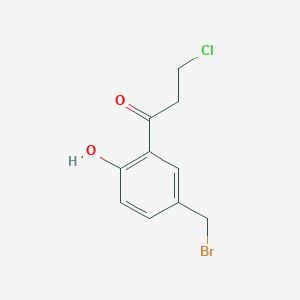
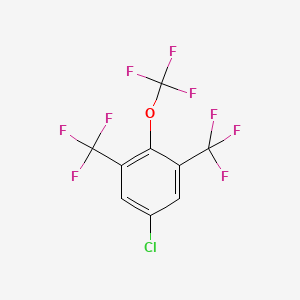
![2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14042626.png)
